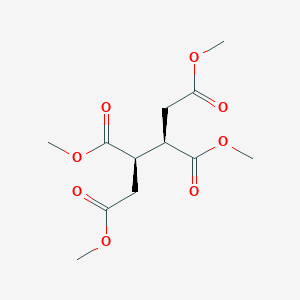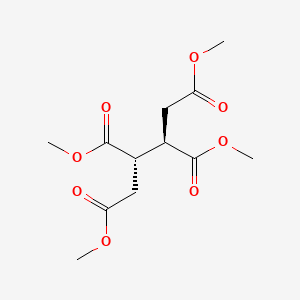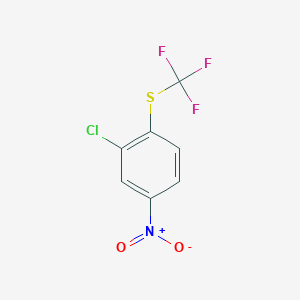![molecular formula C17H20F3NO4S B6291283 Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate CAS No. 350818-09-6](/img/structure/B6291283.png)
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate typically involves multiple steps:
Formation of the cyclohexenylmethyl group: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves the esterification of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its reactivity. The cyclohexenylmethyl group provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
2-Methyl-2-cyclohexen-1-one: Another compound with a similar cyclohexenyl structure.
Uniqueness
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl and phenylsulfonyl groups distinguishes it from other similar compounds, providing enhanced reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 2-(benzenesulfonamido)-2-(cyclohexen-1-ylmethyl)-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4S/c1-25-15(22)16(17(18,19)20,12-13-8-4-2-5-9-13)21-26(23,24)14-10-6-3-7-11-14/h3,6-8,10-11,21H,2,4-5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPVRLAFVWCBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CCCCC1)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate](/img/structure/B6291207.png)
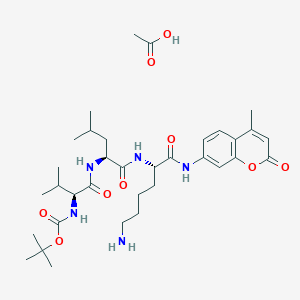
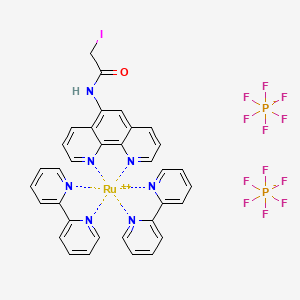
2](/img/structure/B6291215.png)
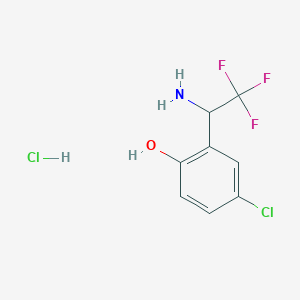
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6291243.png)
![(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)

![Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate](/img/structure/B6291287.png)
![2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine](/img/structure/B6291303.png)
